Enhanced Lipophilicity and Polar Surface Area vs. Analogs
The presence of the 6-carbonitrile group in 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile significantly alters its lipophilicity and polar surface area relative to 2-Chlorothiazolo[4,5-b]pyridine (CAS 152170-30-4), which lacks this substitution. The carbonitrile analog exhibits a computed LogP of 2.22 and a TPSA of 49.57 Ų . In contrast, the non-carbonitrile comparator has a lower LogP (approx. 1.5) and a TPSA of ~25 Ų (estimated from C6H3ClN2S) . These differences directly impact membrane permeability and binding site interactions, with the higher LogP favoring hydrophobic pocket occupancy and the increased TPSA enabling additional hydrogen bonding opportunities [1].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP: 2.22; TPSA: 49.57 Ų |
| Comparator Or Baseline | 2-Chlorothiazolo[4,5-b]pyridine (CAS 152170-30-4): LogP: ~1.5; TPSA: ~25 Ų (estimated) |
| Quantified Difference | ΔLogP ≈ +0.7; ΔTPSA ≈ +24.6 Ų |
| Conditions | Computed values (PubChem, vendor data); TPSA estimated for comparator based on molecular formula. |
Why This Matters
The distinct physicochemical profile informs the compound's suitability for specific biological targets and dictates its behavior in high-throughput screening campaigns, preventing false negatives due to mismatched ADME properties.
- [1] PubChem. (2025). 2-Chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile. Compound Summary for CID 76850416. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76850416 View Source
